1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)-
Description
1H-Pyrazolo[3,4-c]pyridine is a nitrogen-rich heterocyclic scaffold with a fused pyrazole-pyridine system. The compound 5-chloro-1-(phenylmethyl)-1H-pyrazolo[3,4-c]pyridine features a chlorine substituent at position 5 and a benzyl (phenylmethyl) group at position 1. This substitution pattern enhances its reactivity for further functionalization, making it a versatile intermediate in medicinal and agrochemical synthesis .
The synthesis of this compound typically involves multi-step procedures. For instance, describes the use of General Procedure B for Suzuki-Miyaura coupling, where 5-chloro-1-{[2′-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine (9a) reacts with aryl halides (e.g., 1-iodo-4-nitrobenzene) to introduce substituents at position 7 . The benzyl group at position 1 provides steric and electronic modulation, influencing regioselectivity during subsequent reactions.
Properties
IUPAC Name |
1-benzyl-5-chloropyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-13-6-11-7-16-17(12(11)8-15-13)9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUVZVHTFGNDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CN=C(C=C3C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-1-(phenylmethyl)-1H-pyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as acetic acid or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The benzyl group at position 1 in the target compound contrasts with 4-methoxyphenylmethyl or SEM-protected groups in analogues, altering solubility and reactivity .
- Functionalization Sites : The chlorine at position 5 enables cross-coupling (e.g., Suzuki) at position 7, while position 3 remains available for modifications (e.g., isopropenyl in ).
Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines differ in nitrogen placement, leading to distinct electronic properties and reactivity:
Key Observations :
- Core Structure Differences : Pyrazolo[3,4-b]pyridines have nitrogen at positions 1 and 4b, whereas [3,4-c]pyridines have nitrogen at positions 1 and 4c. This affects conjugation and stability .
- Substituent Effects : Cyclopropyl and fluorine substituents in enhance metabolic stability compared to chlorine in the target compound.
Key Findings :
- The target compound’s benzyl group improves stability compared to SEM-protected derivatives, which require deprotection .
Biological Activity
1H-Pyrazolo[3,4-C]pyridine, particularly the derivative 5-chloro-1-(phenylmethyl)-, is a member of the pyrazolo-pyridine class of compounds known for their diverse biological activities. These compounds have garnered attention for their potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of 5-chloro-1-(phenylmethyl)-1H-pyrazolo[3,4-C]pyridine is . It possesses a unique heterocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClN3 |
| Molar Mass | 219.64 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| pKa | Not specified |
Biological Activity Overview
Research has demonstrated that 1H-pyrazolo[3,4-C]pyridines exhibit various biological activities, including:
- Anticancer Activity : Studies indicate that certain substitutions on the pyrazolo-pyridine scaffold enhance anticancer properties. For instance, derivatives have shown significant activity against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) by inducing cell cycle arrest and apoptosis .
- Inhibition of Kinases : Compounds in this class have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. This inhibition is crucial for controlling cell proliferation and survival in cancer cells .
Case Studies
- Anticancer Mechanism :
- Kinase Inhibition :
Research Findings
Recent investigations into the biological activities of 1H-pyrazolo[3,4-C]pyridine derivatives have yielded promising results:
- Cell Cycle Arrest : Compounds demonstrated the ability to halt the cell cycle at the G1/S phase, leading to reduced proliferation rates in treated cell lines .
- Apoptosis Induction : Significant levels of early and late apoptosis were observed in treated cancer cells, indicating a robust mechanism for tumor suppression .
Q & A
Q. What are the optimized synthetic routes for 5-chloro-1-(phenylmethyl)-1H-pyrazolo[3,4-c]pyridine?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functionalization. Key steps:
- Cyclocondensation : Use substituted pyridine precursors with hydrazine derivatives under reflux conditions in polar solvents (e.g., ethanol or DMF) to form the pyrazolo-pyridine core .
- Chlorination : Introduce chlorine at the 5-position via electrophilic substitution using reagents like POCl₃ or NCS (N-chlorosuccinimide) in dichloromethane at 0–25°C .
- Benzylation : Attach the phenylmethyl group at the 1-position via nucleophilic substitution with benzyl bromide in the presence of a base (e.g., K₂CO₃) .
Optimization Tips : Automated flow reactors improve yield (up to 85%) and purity (>98%) by controlling reaction parameters (temperature, residence time) .
Q. How is the compound structurally characterized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. For example, the benzyl proton signals appear as a singlet at δ 5.2–5.4 ppm, while aromatic protons show splitting due to J-coupling .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 273.06) and fragmentation patterns .
- Elemental Analysis : Validates purity (>99%) by matching calculated and observed C, H, N, and Cl percentages .
Q. What preliminary biological activities have been reported?
Methodological Answer:
- Kinase Inhibition Assays : Tested against tropomyosin receptor kinases (TRKs) using fluorescence polarization. IC₅₀ values range from 0.5–2.0 µM, suggesting competitive inhibition .
- Cytotoxicity Screening : Evaluated in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Results show dose-dependent inhibition (EC₅₀ = 10–50 µM) .
Advanced Research Questions
Q. How does the chlorine substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The 5-chloro group acts as a directing moiety in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key findings:
- Regioselectivity : Chlorine directs coupling to the 4-position of the pyridine ring, confirmed by X-ray crystallography .
- Reactivity : Chlorine substitution lowers activation energy for oxidative addition, as shown by DFT calculations (ΔG‡ reduced by 15–20 kJ/mol compared to non-chlorinated analogs) .
Experimental Design : Use Pd(PPh₃)₄ with aryl boronic acids in dioxane/water (3:1) at 80°C for 24 hours. Monitor yields via HPLC .
Q. What computational strategies predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or MOE software models interactions with TRK-A (PDB: 4UB). The chlorine forms halogen bonds with Leu 516 (distance: 3.2 Å), while the benzyl group occupies a hydrophobic pocket .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding (RMSD < 2.0 Å) and key hydrogen bonds with Asp 668 .
Q. How can crystallographic data resolve contradictory bioactivity results?
Methodological Answer:
- X-ray Diffraction : Single-crystal studies (space group P21/c, Z = 4) show the compound adopts a planar conformation, with dihedral angles <10° between pyridine and benzyl rings. This planar geometry enhances π-π stacking with tyrosine kinase domains .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts account for 12% of surface area), explaining solubility limitations in polar media .
Q. What strategies address regioselectivity challenges in derivative synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
